molecular formula C14H11Cl2NO2 B402231 N-(2,4-dichlorophenyl)-4-methoxybenzamide CAS No. 313981-28-1

N-(2,4-dichlorophenyl)-4-methoxybenzamide

Cat. No.: B402231
CAS No.: 313981-28-1
M. Wt: 296.1g/mol
InChI Key: VIAKRBWYKFRHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-4-methoxybenzamide is a chemical compound designed for specialized research applications. It features a benzamide core structure, a scaffold of significant interest in agricultural chemistry. Scientific literature indicates that related N-(2,4-dichlorophenyl)benzamide compounds adopt specific molecular conformations where the N-H and C=O bonds are anti to each other, and molecules can form infinite chains in the solid state via N—H···O hydrogen bonds . This structural insight is valuable for researchers studying molecular interactions and crystal engineering. Furthermore, compounds within this class are explored in the development of novel agrochemicals. Research into auxinic herbicide derivatives suggests that amide-functionalized compounds, while sometimes exhibiting slower activity compared to ester analogues, are important for investigating structure-activity relationships and developing solutions with modified properties, such as reduced volatility . This product is intended to support such investigative efforts in chemical synthesis and herbicidal mode of action studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAKRBWYKFRHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Advanced Spectroscopic Methods for Structure Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the protons on the two aromatic rings and the amide and methoxy (B1213986) groups. The protons of the 4-methoxybenzoyl moiety would likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, along with a singlet for the methoxy (-OCH₃) protons further upfield. chemicalbook.com The dichlorinated phenyl ring is expected to show a more complex splitting pattern in the downfield region due to the positions of the chlorine atoms. The amide proton (N-H) would typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. It would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the two different aromatic rings, and the methoxy carbon. The chemical shifts of the carbons in the dichlorinated ring would be influenced by the electron-withdrawing effects of the chlorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key vibrational bands expected for N-(2,4-dichlorophenyl)-4-methoxybenzamide include:

A strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the region of 1630-1680 cm⁻¹.

An N-H stretching vibration, which usually appears as a sharp peak around 3300 cm⁻¹.

C-O stretching vibrations for the methoxy group. chemicalbook.com

C-Cl stretching vibrations associated with the dichlorophenyl group.

Aromatic C-H and C=C stretching vibrations. chemicalbook.com

The following table summarizes the expected key spectroscopic data based on analysis of its fragments and related structures.

Spectroscopic Data Expected Chemical Shift/Frequency Assignment
¹H NMR~3.8 ppm-OCH₃
~6.9-8.0 ppmAromatic protons
Broad singletN-H
¹³C NMR~55 ppm-OCH₃
~114-165 ppmAromatic carbons
~165-170 ppmC=O (Amide)
IR~3300 cm⁻¹N-H stretch
~1650 cm⁻¹C=O stretch
~1250 cm⁻¹C-O stretch (Aryl ether)
~700-850 cm⁻¹C-Cl stretch

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. While a crystal structure for this compound itself is not publicly documented, analysis of closely related analogues, such as N-(2,4-dichlorophenyl)benzamide, offers significant insights into its likely molecular conformation. nih.gov

In the analogue N-(2,4-dichlorophenyl)benzamide, the molecule exhibits a specific conformation where the N-H and C=O bonds of the amide linkage are oriented anti to each other. nih.gov This is a common feature in benzanilides. The amide group is not coplanar with the benzoyl ring, showing a dihedral angle of approximately 33.0°. nih.gov However, the benzoyl and the dichlorinated aniline (B41778) rings are nearly coplanar, with a very small dihedral angle between them. nih.gov

The table below presents crystallographic data for a closely related analogue, N-(2,4-dichlorophenyl)benzamide, which serves as a predictive model. nih.gov

Crystallographic Data for N-(2,4-dichlorophenyl)benzamide
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.979 (2)
b (Å) 4.6540 (10)
c (Å) 21.011 (4)
β (˚) 93.30 (2)
Volume (ų) 1168.3 (4)
Z 4

Analysis of Supramolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is governed by a network of non-covalent interactions. In the case of this compound, the primary supramolecular interaction is expected to be hydrogen bonding involving the amide functional group.

Based on the crystal structure of the analogue N-(2,4-dichlorophenyl)benzamide, the most significant intermolecular interaction is an N-H···O hydrogen bond. nih.gov In this analogue, the amide proton (N-H) of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This interaction links the molecules into infinite one-dimensional chains. nih.gov

For this compound, a similar N-H···O hydrogen bonding motif is highly probable, forming the primary backbone of the crystal lattice. The presence of the methoxy group introduces the possibility of additional, weaker C-H···O or C-H···π interactions, which could further stabilize the crystal packing. The chlorine atoms on the dichlorophenyl ring may also participate in halogen bonding or other weak intermolecular contacts. The interplay of these forces dictates the final three-dimensional architecture of the crystal.

The key hydrogen bond parameters observed in the analogue N-(2,4-dichlorophenyl)benzamide are detailed in the table below.

Hydrogen Bond Geometry for N-(2,4-dichlorophenyl)benzamide
D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (˚)
N1—H1N···O10.805 (16)2.178 (19)2.899 (2)149 (2)

Biological Evaluation and Pharmacological Activity Spectrum

In Vitro Assessment of Biological Activities

Laboratory-based assays are crucial for the initial screening and characterization of the biological effects of new chemical compounds. For N-(2,4-dichlorophenyl)-4-methoxybenzamide, these in vitro evaluations have provided preliminary insights into its bioactivity.

The evaluation of the anticancer properties of this compound and its analogs is an active area of research. These studies typically involve assessing the compound's ability to inhibit the growth of various cancer cell lines.

While specific data on the inhibitory effects of this compound against a wide range of cancer cell lines are not extensively documented in publicly available research, studies on closely related analogs provide some context. For instance, a structurally similar compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, has demonstrated cytotoxic activity against human breast cancer cell lines. Research on this analog showed inhibitory concentration (IC50) values of 0.31 mM against MCF-7 cells and 0.94 mM against T47D cells. It is important to note that these findings are for a related thiourea derivative and not for this compound itself.

Table 1: Cytotoxic Activity of a Structurally Related Compound

Compound Cancer Cell Line IC50 (mM)
N-(2,4-dichloro)benzoyl-N'-phenylthiourea MCF-7 (Breast) 0.31
N-(2,4-dichloro)benzoyl-N'-phenylthiourea T47D (Breast) 0.94

Data presented is for a related thiourea analog and not this compound.

Further research is required to establish a clear and specific profile of the inhibitory effects of this compound on various cancer cell lines.

The precise molecular mechanisms through which this compound may exert any antiproliferative effects are not yet fully elucidated in the scientific literature. Mechanistic studies are essential to understand how a compound interacts with cellular pathways to inhibit cancer cell growth, and such investigations for this specific benzamide (B126) derivative are an area for future research.

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzamide derivatives have been explored for their potential to inhibit the growth of pathogenic microorganisms.

Specific studies detailing the antibacterial spectrum and potency of this compound are limited. However, the broader class of N-benzamide derivatives has been investigated for antibacterial properties. For example, certain synthesized N-benzamide compounds have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL for E. coli and 6.25 µg/mL for B. subtilis. These findings for other benzamides highlight the potential of this chemical class, but specific data for this compound is needed.

Table 2: Antibacterial Activity of Select N-Benzamide Derivatives

Compound Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
Compound 5a B. subtilis 25 6.25
Compound 5a E. coli 31 3.12
Compound 6b E. coli 24 3.12
Compound 6c B. subtilis 24 6.25

Data presented is for other N-benzamide derivatives and not specifically for this compound.

Antiviral Properties

The potential for this compound and its derivatives to combat viral infections has been a subject of research, particularly concerning the Hepatitis B virus.

Anti-Hepatitis B Virus (HBV) Activity

While direct studies on the anti-HBV activity of this compound are not extensively documented in publicly available research, the broader class of N-phenylbenzamide derivatives has shown promise as antiviral agents. Research into related compounds, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has demonstrated notable efficacy against both wild-type and drug-resistant strains of HBV. nih.govnih.gov The mechanism of action for these derivatives is thought to involve the enhancement of intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. nih.govnih.gov

This indirect evidence suggests a potential avenue for the antiviral application of this compound, though specific inhibitory concentrations and efficacy against HBV for this particular compound remain to be determined through direct investigation.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its structural analogs have been explored against several key enzymes, indicating a potential for therapeutic applications in various physiological and pathological processes.

Tyrosinase Inhibition

Research has been conducted on derivatives of this compound for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. One such study investigated a series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs conjugated to a methoxyphenyl triazole moiety. Within this series, the compound N-(2,4-dichlorophenyl)-2-(4-((4-((2-(3,5-dihydroxybenzoyl)hydrazineylidene)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide was synthesized and evaluated for its tyrosinase inhibitory potential.

The findings from this research indicated that this specific derivative exhibited a degree of inhibition against tyrosinase. The table below summarizes the inhibitory activity observed.

Compound Name% Inhibition at 100 µMIC50 (µM)
N-(2,4-dichlorophenyl)-2-(4-((4-((2-(3,5-dihydroxybenzoyl)hydrazineylidene)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide19.54 ± 2.48
Phosphodiesterase (PDE IV) Inhibition

There is no specific information available in the reviewed scientific literature regarding the direct inhibition of Phosphodiesterase IV (PDE IV) by this compound. The broader class of benzamide derivatives has been investigated for PDE IV inhibitory activity, but specific data for the compound is not currently published.

Adenoviral Protease (Adenain) Inhibition

No studies were found in the surveyed literature that specifically evaluate the inhibitory effect of this compound on adenoviral protease (adenain).

D-Ala-D-Ala Ligase (Ddl) Inhibition

There is no available research data from the examined sources on the inhibition of D-Ala-D-Ala ligase (Ddl) by this compound.

Receptor Ligand Binding Studies

Direct dopamine receptor binding affinity and selectivity data for this compound are not documented. However, the benzamide functional group is a well-established pharmacophore in ligands targeting dopamine receptors, particularly the D2-like family (D2, D3, and D4).

Numerous studies on structurally similar compounds highlight the potential for high affinity and selectivity. For instance, a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides showed significant D4 receptor affinities, with IC₅₀ values ranging from 0.057 to 7.8 nM. nih.gov The compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated exceptionally high affinity for the D4 receptor (IC₅₀ = 0.057 nM) and over 10,000-fold selectivity against the D2 receptor. nih.gov

Similarly, extensive research on N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides has yielded potent and selective D3 receptor antagonists. acs.org Modifications to the arylcarboxamide portion, including the use of a 4-methoxy analogue, have been shown to influence D2/D3 selectivity. acs.org Further studies on N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides have produced some of the most D3-selective compounds reported, with over 1000-fold selectivity against the D2 receptor. drugbank.com These structure-activity relationships underscore the importance of the dichlorophenyl and methoxybenzamide moieties in achieving high affinity and selectivity for dopamine receptor subtypes.

Table 3: Dopamine Receptor Affinity of Structurally Related Benzamide Derivatives Note: This table presents data for compounds structurally related to this compound to indicate the potential of the scaffold.

Compound Name/Class Target Receptor Affinity (Kᵢ or IC₅₀) Selectivity
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide D4 IC₅₀ = 0.057 nM nih.gov >10,000-fold vs. D2 nih.gov
N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide D3 Kᵢ = 0.7 nM acs.org 133-fold vs. D2 acs.org
N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides (e.g., compound 8j) D3 Kᵢ = 2.6 nM drugbank.com >1000-fold vs. D2 drugbank.com

Preclinical In Vivo Studies in Model Organisms (Excluding Human Clinical Trials)

No preclinical in vivo efficacy studies have been published for this compound. However, efficacy has been demonstrated in animal models for closely related N-phenylbenzamide derivatives.

A notable example is an N-phenylbenzamide derivative from a class of bis(2-aminoimidazolines), which was shown to be curative when administered orally in an acute mouse model of African trypanosomiasis. acs.org In the field of virology, the N-phenylbenzamide derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), which shares the 4-methoxybenzamide (B147235) core, demonstrated potent anti-Hepatitis B Virus (HBV) activity in a DHBV (duck hepatitis B virus)-infected duck model. nih.gov This compound was effective against both wild-type and drug-resistant HBV strains in in vitro assays. nih.gov

There is no available information on the systemic effects of this compound in preclinical models. Research on the structurally similar anti-HBV agent, IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide), included assessments of its systemic properties. This compound exhibited low acute toxicity in mice, with a reported LD₅₀ of 448 mg/kg. nih.gov Furthermore, it displayed promising pharmacokinetic (PK) properties in rats, with an AUC₀₋t of 7535.10 ± 2226.73 µg·h/L, suggesting reasonable systemic exposure after administration. nih.gov

Table 4: Preclinical Data for the Related Compound IMB-0523 Note: This table presents data for a compound structurally related to this compound.

Compound Name Preclinical Model Finding
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) Mouse Low acute toxicity (LD₅₀: 448 mg/kg) nih.gov
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) Rat Promising pharmacokinetic profile (AUC₀₋t: 7535.10 µg·h/L) nih.gov
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) DHBV-infected duck Potent anti-HBV activity in vivo nih.gov

Structure Activity Relationship Sar Analysis

Identification of Pharmacophoric Features Critical for Biological Activity

The fundamental scaffold of N-(2,4-dichlorophenyl)-4-methoxybenzamide, an N-arylbenzamide, presents key pharmacophoric features essential for its biological interactions. The core structure consists of two aromatic rings connected by an amide linker. The amide group (-CONH-) itself is a crucial feature, capable of forming hydrogen bonds with biological targets, a common interaction in drug-receptor binding.

Impact of Halogenation (specifically 2,4-dichlorophenyl) on Activity and Selectivity

The presence and positioning of halogen atoms on the N-phenyl ring significantly influence the compound's biological activity and selectivity. In this compound, the two chlorine atoms on the phenyl ring play a multifaceted role.

The following table summarizes the impact of different halogenation patterns on the activity of N-phenylbenzamide analogs based on findings from related studies.

Substitution PatternObserved Effect on ActivityReference
2,4-dichloroInduces strong degenerative changes in S. mansoni acs.org
2,3-dichloroHigh affinity and selectivity for dopamine D3 receptors in certain analogs mdpi.com
4-chloroActive inhibitor of wild-type and drug-resistant HBV in a related derivative

Influence of Methoxy (B1213986) Group Position and Substitutions on Pharmacological Profiles

The 4-methoxy group on the benzamide (B126) ring is another key determinant of the pharmacological profile of this compound. The methoxy group is an electron-donating group, which can influence the electronic properties of the benzoyl ring and the carbonyl oxygen of the amide linker. This, in turn, can affect hydrogen bonding interactions with the biological target.

The position of the methoxy group is critical. Studies on other bioactive molecules have demonstrated that the position of a methoxy substituent (ortho, meta, or para) can significantly impact biological properties, including target affinity and pharmacokinetics. For instance, in a series of 18F-labeled phosphonium cations, the ortho-methoxy substituted compound displayed the most favorable biological properties for its specific application.

Replacing the methoxy group with other substituents would likely alter the compound's activity. For example, a hydroxyl group could introduce an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity. Conversely, a bulkier substituent might sterically hinder the interaction with the target. The methoxy group also influences the compound's solubility and metabolic profile, particularly its susceptibility to O-demethylation by cytochrome P450 enzymes.

Role of Linker Regions and Peripheral Substituents on Target Interaction

The amide linker connecting the two aromatic rings is not merely a spacer but plays an active role in target interaction. The rigidity of the amide bond influences the relative orientation of the phenyl and benzoyl rings. Modifications to this linker, such as altering its length or flexibility, can have a profound impact on biological activity. For example, in a series of benzamide derivatives targeting the FtsZ protein, the length of the linker was found to be a critical factor for maintaining biological activity.

Computational and in Silico Approaches to Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach bypasses the need for a known protein target structure by identifying correlations between structural features and observed efficacy, making it a valuable tool for lead optimization and activity prediction. nih.gov

Predictive QSAR models are developed by correlating calculated molecular descriptors of compounds with their experimentally determined biological activities. nih.gov The goal is to create a statistically robust model that can accurately predict the efficacy of novel, unsynthesized molecules. Machine learning techniques are increasingly employed to build these models. Studies on various molecular classes have utilized multiple machine learning classifiers and neural networks to predict bioactivity against therapeutic targets. nih.govplos.org For instance, a neural network model developed to screen compounds against SARS-CoV-2 3CLpro achieved 91% accuracy in correctly identifying bioactive and inactive molecules. nih.govplos.org

The development process involves several key steps:

Data Curation: A dataset of compounds with known biological activity (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, such as PaDEL descriptors, are calculated for each compound in the dataset. nih.govplos.org

Model Building: Using statistical or machine learning methods, a model is trained to find the best correlation between the descriptors and the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not overfitted and can generalize to new compounds. nih.gov

These predictive models enable the rapid virtual screening of large chemical libraries, prioritizing the synthesis of compounds most likely to exhibit high biological efficacy. nih.gov

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. The interpretation of these descriptors within a validated QSAR model provides critical insights into the Structure-Activity Relationships (SAR). nih.gov By understanding which features positively or negatively influence biological activity, medicinal chemists can rationally design more potent compounds. nih.gov

Descriptors can be broadly categorized, and their contribution to the model reveals the drivers of biological activity.

Table 1: Common Molecular Descriptors in QSAR

Descriptor Category Description Example(s) Potential Interpretation in a Model
Electronic Describes the distribution of electrons in the molecule. Partial charges, dipole moment, HOMO/LUMO energies Indicates the importance of electrostatic or charge-transfer interactions for binding.
Steric/Topological Relates to the size, shape, and branching of the molecule. Molecular weight, molar refractivity, Kier & Hall shape indices Defines the required size and shape of the molecule to fit into a binding pocket.
Hydrophobic Quantifies the molecule's water-fearing character. LogP (octanol-water partition coefficient) Highlights the role of hydrophobic interactions in receptor binding or membrane permeation.

| Hydrogen Bonding | Counts potential hydrogen bond donors and acceptors. | Number of H-bond donors/acceptors | Suggests that specific hydrogen bonds are critical for the ligand-target interaction. |

For example, a QSAR model for a series of thieno[3,2-d]pyrimidine (B1254671) derivatives was established to guide the design of new antitumor agents, demonstrating the utility of this approach. nih.gov Similarly, analyzing descriptors for benzamide (B126) derivatives could reveal that specific substitutions on the dichlorophenyl ring or the methoxybenzamide core are crucial for activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.govnih.gov It is instrumental in drug discovery for elucidating binding mechanisms and estimating the strength of the interaction.

Docking algorithms explore various possible conformations of a ligand within the active site of a target protein and score them based on a function that approximates the binding free energy. nih.gov This score, often expressed in kcal/mol, represents the binding affinity; a more negative value typically indicates a more stable and potent interaction.

In studies of related benzamide derivatives, molecular docking was used to predict their binding affinities against enzymes like α-glucosidase and α-amylase. The results showed a range of binding energies, allowing researchers to rank the compounds based on their predicted inhibitory potential. nih.govresearchgate.net

Table 2: Example of Docking Scores for Benzamide Analogs Against Target Enzymes

Compound Class Target Enzyme Range of Binding Energies (kcal/mol)
Nitrobenzamide Derivatives α-Glucosidase -8.0 to -9.7
Nitrobenzamide Derivatives α-Amylase -7.9 to -9.8

Data derived from studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

This predictive capability allows for the virtual screening of compounds like N-(2,4-dichlorophenyl)-4-methoxybenzamide against various protein targets to identify potential biological activities before undertaking laboratory synthesis and testing.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions are fundamental to molecular recognition and biological function.

Docking simulations on structurally related nitrobenzamide compounds revealed several key types of interactions responsible for stabilizing the ligand-protein complex: nih.govresearchgate.net

Hydrogen Bonding: The formation of hydrogen bonds with specific residues like Glutamic acid (Glu) and Phenylalanine (Phe) was observed. nih.govresearchgate.net

Electrostatic Interactions: Charged groups on the ligand were found to form charge-charge interactions with residues such as Aspartic acid (Asp) and Glutamic acid (Glu). nih.govresearchgate.net

Hydrophobic Interactions: The aromatic rings of the compounds engaged in favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.govresearchgate.net

Table 3: Key Molecular Interactions Identified in Docking Studies of Benzamide Analogs

Interaction Type Interacting Ligand Group Interacting Amino Acid Residue(s)
Hydrogen Bonding Oxygen of Nitro Group Glu:276, Phe:298
Electrostatic (Charge-Charge) Nitrogen of Nitro Group Asp:349, Glu:276
Pi-Anion Substituted Phenyl Ring Asp:349

Interactions observed for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide with α-glucosidase. nih.govresearchgate.net

Understanding these specific interactions is crucial for optimizing the structure of a lead compound like this compound to enhance its binding affinity and selectivity for a target.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the predicted ligand-protein complex and refine the understanding of its dynamic behavior in a simulated physiological environment. researchgate.netnih.gov

MD simulations on the most active compound from a series of nitrobenzamide derivatives were performed to validate its binding mode and stability within the active sites of α-glucosidase and α-amylase. nih.govresearchgate.net A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose and that the complex is stable. nih.govresearchgate.net

Table 4: Interpretation of RMSD in Molecular Dynamics Simulations

RMSD Behavior Indication
Low, stable fluctuation around an average value The ligand-protein complex is stable and has reached equilibrium. The predicted binding mode is likely correct.
Large, continuous increase The ligand is unstable in the binding pocket and may be dissociating from the protein. The initial docking pose may be incorrect.

| High initial value followed by stabilization | The complex underwent an initial conformational change before settling into a stable, lower-energy state. |

By confirming the stability of the interactions predicted by molecular docking, MD simulations provide greater confidence in the proposed binding mechanism and the potential of a compound as a therapeutic agent. researchgate.net

Analysis of Ligand-Protein Binding Dynamics and Stability

To analyze the binding dynamics and stability of a ligand like this compound with a protein target, researchers typically employ molecular dynamics (MD) simulations. This computational method simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of their interaction. Key metrics that would be calculated from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation period. A stable RMSD suggests a stable binding pose.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand upon binding.

Hydrogen Bond Analysis: To determine the number and duration of hydrogen bonds formed between the ligand and the protein, which are crucial for binding affinity.

Without a known biological target for this compound, such an analysis is not possible.

Conformational Changes and Flexibility within Binding Pockets

The binding of a ligand to a protein can induce conformational changes in the protein's binding pocket. These changes can be critical for the protein's function and the ligand's efficacy. Techniques used to study these changes include:

Induced Fit Docking: A computational docking method that allows for flexibility in both the ligand and the protein's active site, providing a more realistic model of the binding event.

Principal Component Analysis (PCA) of MD Trajectories: This analysis can reveal the dominant modes of motion in the protein, highlighting conformational changes that occur upon ligand binding.

No studies detailing the conformational changes induced by this compound in any protein binding pocket have been found.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. This is a powerful method for identifying novel lead compounds.

The development of a pharmacophore model for this compound would require a set of known active and inactive molecules or a known protein target structure. As this information is not available, no pharmacophore models have been created or utilized for the discovery of novel analogues of this specific compound.

In Silico Insights into Mechanisms of Action (e.g., Epigenetic Modulation)

Computational methods can also be used to hypothesize a compound's mechanism of action. For example, if a compound is suspected of having epigenetic effects, molecular docking and simulation studies can be performed against known epigenetic targets like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs).

While there is research on the in-silico analysis of other benzamide derivatives for epigenetic modulation, there are no such studies specifically implicating this compound. Therefore, any discussion of its mechanism of action would be purely speculative.

Advanced Mechanistic Elucidation

Identification of Specific Molecular Targets and Signaling Pathways

Currently, there is a notable absence of published studies that specifically identify the molecular targets or the signaling pathways directly modulated by N-(2,4-dichlorophenyl)-4-methoxybenzamide. While research into related benzamide (B126) structures has suggested potential interactions with various biological targets, these findings cannot be directly extrapolated to the compound without specific experimental validation.

For instance, various derivatives of benzamide have been investigated for their roles as inhibitors of a range of enzymes and receptors. However, the unique substitution pattern of a 2,4-dichlorophenyl group and a 4-methoxybenzamide (B147235) moiety in this compound necessitates dedicated studies to determine its precise molecular interactions. Without such studies, any discussion of its impact on signaling cascades would be purely speculative.

Investigation of Cellular and Subcellular Modulations

Detailed investigations into the cellular and subcellular effects of this compound are not currently available in the scientific literature. Understanding how a compound affects cellular processes such as proliferation, apoptosis, or morphology, and its localization within subcellular compartments like the mitochondria or nucleus, is crucial for elucidating its mechanism of action. The absence of such research for this compound represents a significant knowledge gap.

Enzyme Kinetic Studies for Inhibitory Mechanisms

Comprehensive enzyme kinetic studies are essential for characterizing the inhibitory mechanism of a compound, including determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and for quantifying its potency through parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

At present, there are no published enzyme kinetic studies for this compound. Therefore, its potential as an enzyme inhibitor, the class of enzymes it might target, and the nature of its inhibitory action remain unknown.

Future Research Directions and Unaddressed Gaps

Exploration of Uninvestigated Biological Activities and Therapeutic Applications

The foundational step in understanding the potential of N-(2,4-dichlorophenyl)-4-methoxybenzamide is to conduct broad-spectrum screening of its biological activities. The benzamide (B126) scaffold is a well-established pharmacophore present in a variety of bioactive compounds, exhibiting properties that include antimicrobial, antifungal, and antiproliferative effects. For instance, various N-substituted benzamides have demonstrated notable activity against a range of microbial pathogens and cancer cell lines.

Future investigations should therefore systematically evaluate this compound against diverse panels of bacteria, fungi, and cancer cells to identify any potential therapeutic signals. Furthermore, given the structural similarities to other bioactive molecules, its potential as an anti-inflammatory, antiviral, or even an agrochemical agent could be explored. These initial screenings would be crucial in identifying a clear therapeutic direction for more focused research.

Rational Design of Next-Generation Analogues and Derivatives

Should initial screenings reveal promising biological activity, the next logical step would be the rational design of analogues to enhance potency and selectivity. Structure-activity relationship (SAR) studies are central to this process. By systematically modifying the core structure of this compound, researchers can elucidate the contributions of the dichlorophenyl and methoxybenzoyl moieties to its biological effects.

For example, altering the substitution pattern on the phenyl rings or replacing them with other heterocyclic systems are common strategies in medicinal chemistry to optimize drug-like properties. The synthesis and subsequent biological evaluation of a library of such derivatives would provide invaluable data for constructing a robust SAR model, guiding the development of more effective and targeted next-generation compounds.

Integration of Advanced Computational Methods for Enhanced Predictivity

To complement and accelerate experimental work, advanced computational methods can be employed. While a computational study has been performed on the related compound N-(2,4-dichlorophenyl)benzamide, suggesting its potential in non-linear optics, similar in-depth computational analyses for this compound are currently absent.

Future research could leverage molecular docking simulations to predict the binding of this compound and its rationally designed analogues to various biological targets. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to correlate structural features with biological activity, enhancing the predictive power of the research and prioritizing the synthesis of the most promising candidates.

Development of Novel Synthetic Methodologies for Complex Analogues

The ability to create a diverse library of analogues is contingent on efficient and versatile synthetic methodologies. While the fundamental synthesis of benzamides is well-established, the creation of more complex derivatives may require the development of novel synthetic routes.

Research in this area could focus on developing more efficient coupling reactions or innovative methods for introducing a wider range of functional groups onto the core scaffold. This would not only facilitate the exploration of a broader chemical space but could also lead to the discovery of new chemical entities with unique properties.

Potential for Combination Therapies and Polypharmacology Approaches

In modern therapeutics, particularly in oncology, combination therapies are a cornerstone of treatment. Once a clear biological activity for this compound or its derivatives is established, it would be pertinent to investigate its potential in combination with existing drugs. Such studies would aim to identify synergistic interactions that could lead to enhanced efficacy or the overcoming of drug resistance.

Furthermore, the concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a growing area of interest. Future research could explore whether this compound or its analogues exhibit a polypharmacological profile, which could be particularly advantageous in treating complex multifactorial diseases.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for N-(2,4-dichlorophenyl)-4-methoxybenzamide, and how can coupling reagents improve yield?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For analogous structures (e.g., N-(4-chlorophenyl) derivatives), N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective coupling reagents. The reaction typically proceeds at low temperatures (-50°C) to minimize side reactions. Post-synthesis, purification via column chromatography and characterization using IR, ¹H-NMR, and elemental analysis are critical for validation .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • ¹H-NMR : Confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the dichlorophenyl group).
  • X-ray Crystallography : Provides unambiguous structural confirmation. For example, single-crystal X-ray studies of similar compounds (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide) resolved bond lengths and angles with mean σ(C–C) = 0.002 Å .

Advanced Research Questions

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

  • Methodological Answer : For analogous benzamide derivatives, fluorescence intensity is maximized in polar aprotic solvents (e.g., DMF) due to reduced quenching. Optimal pH is typically ~5.0 (adjusted using 0.1 M HCl/NaOH), as protonation/deprotonation of functional groups affects electron transitions. At 25°C , fluorescence stability is maintained over time, with a binding constant (K) calculated via Stern-Volmer plots .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Hydrazide-Hydrazone Formation : React with substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde) in ethanol under reflux to generate hydrazone derivatives. Monitor via TLC and characterize using NMR .
  • Bioactivity Screening : Evaluate derivatives for antimicrobial or enzyme-inhibitory activity using assays like MIC (Minimum Inhibitory Concentration) or enzymatic kinetic studies.

Q. What are the critical safety considerations when handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Hazard Analysis : Conduct a pre-reaction risk assessment for reagents like acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) and coupling agents.
  • Ventilation and PPE : Use fume hoods for volatile reagents (e.g., acetonitrile) and wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Q. How can computational methods predict physicochemical properties or reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electronic transitions and HOMO-LUMO gaps, correlating with fluorescence data.
  • QSPR (Quantitative Structure-Property Relationship) : Train neural networks on datasets (e.g., PubChem) to predict solubility or logP values. For example, CC-DPS technology combines QSPR with statistical thermodynamics for profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.